5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
This benzamide derivative features a 5-chloro-2-methoxybenzoic acid backbone conjugated to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-10-14(6-7-16(12)22-9-3-4-18(22)23)21-19(24)15-11-13(20)5-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPXFJVOTWVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The pyrrolidinyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound with a unique chemical structure that has garnered interest in various scientific fields. It is characterized by a chloro group, a methoxy group, and a pyrrolidinyl group attached to a benzamide core, making it a versatile building block in organic synthesis.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It serves as a building block in the synthesis of more complex organic molecules.
- Biology The compound is used in studies related to enzyme inhibition and protein interactions.
- Medicine It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
- Industry The compound is used in the production of specialty chemicals and materials with specific properties.
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies. It serves as a valuable tool in research aimed at understanding enzyme interactions and developing inhibitors for therapeutic applications. The presence of the chloro and methoxy groups enhances its binding affinity to target enzymes.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
Toxicity Assessments
Toxicity studies using zebrafish embryos indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile.
Applications in Drug Development
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s uniqueness lies in its 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. Below is a comparison with structurally related benzamides:
Key Findings from Comparative Analysis
Substituent-Driven Biological Activity: Sulfonamide Derivatives (15a, 15b, 4n): The introduction of sulfonamide groups (e.g., pyridin-2-ylsulfamoyl in 15a) correlates with enzyme inhibition. Compound 15a shows 44.36% α-amylase inhibition, while 15b targets acetylcholinesterase . Trifluoromethyl Group (Compound 14): The electron-withdrawing CF₃ group enhances metabolic stability but lacks reported biological activity in the evidence . Pyrrolidinone Ring (Target Compound): The 2-oxopyrrolidin-1-yl group may improve binding to sterically demanding targets, as seen in analogues like 16673-34-0, which modulates NLRP3 inflammasome activity .
Synthetic Accessibility :
- Derivatives with simple substituents (e.g., 14, 4n) exhibit higher yields (69–92%) compared to more complex structures like 15a/b, which require multi-step sulfonamide coupling .
Therapeutic Potential: Sulfonamide derivatives (15a, 15b) show promise in metabolic and neurological disorders, whereas the target compound’s pyrrolidinone moiety aligns with anti-inflammatory applications .
Biological Activity
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound with notable biological activity. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C19H19ClN2O3
- Molecular Weight: 358.82 g/mol
- CAS Number: 941992-84-3
| Property | Value |
|---|---|
| Molecular Weight | 358.82 g/mol |
| Density | Not available |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can influence various biological pathways, thereby eliciting therapeutic effects.
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies. It serves as a valuable tool in research aimed at understanding enzyme interactions and developing inhibitors for therapeutic applications. The presence of the chloro and methoxy groups enhances its binding affinity to target enzymes.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile .
Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development targeting viral infections or cancer treatment. Its ability to modulate specific biological pathways makes it a candidate for further investigation in medicinal chemistry.
Q & A
Q. Tables for Key Data
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | DSC | 168–170°C | |
| LogP (Predicted) | QikProp | 3.2 ± 0.3 | |
| HPLC Retention Time | C18, 70% ACN | 8.2 min | |
| Enzyme IC50 (acpS-PPTase) | Fluorescence Polarization | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
